molecular formula C20H15NO4S B4039862 1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 617694-14-1

1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B4039862
CAS No.: 617694-14-1
M. Wt: 365.4 g/mol
InChI Key: YCJVXBXUNFUQPF-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of furan, thiophene, and pyrrole rings

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Future Directions

The study and development of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more .

Biochemical Analysis

Biochemical Properties

1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one plays a role in various biochemical reactions due to its ability to interact with multiple enzymes and proteins. This compound has been shown to inhibit the activity of factor inhibiting hypoxia-inducible factor-1 (FIH-1), leading to the activation of hypoxia-inducible factor-α (HIF-α) . The inhibition of FIH-1 by this compound results in increased HIF-α activity, which can influence various cellular processes, including angiogenesis and metabolism.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. By activating HIF-α, this compound can enhance the expression of genes involved in cellular adaptation to hypoxia . This includes genes that regulate angiogenesis, erythropoiesis, and glucose metabolism. Additionally, this compound may influence cell signaling pathways related to hypoxic response, thereby impacting cellular metabolism and survival under low oxygen conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with FIH-1. By binding to the active site of FIH-1, this compound inhibits its enzymatic activity, preventing the hydroxylation of HIF-α . This inhibition stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of hypoxia-responsive genes. The binding interactions and enzyme inhibition by this compound are crucial for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its inhibitory activity against FIH-1 over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained activation of HIF-α and prolonged expression of hypoxia-responsive genes.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its dosage-dependent impact. Studies have shown that low to moderate doses of this compound can effectively inhibit FIH-1 and activate HIF-α without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to hypoxia response. By inhibiting FIH-1 and activating HIF-α, this compound influences the expression of genes involved in glucose metabolism, angiogenesis, and erythropoiesis . The metabolic pathways regulated by HIF-α are crucial for cellular adaptation to low oxygen conditions, and this compound plays a significant role in modulating these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can be taken up by cells through passive diffusion and may interact with intracellular transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its inhibitory effects on FIH-1.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with FIH-1 and HIF-α . The localization of this compound to these compartments is facilitated by its chemical structure and potential post-translational modifications that direct it to specific cellular sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a pyrrole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure.

    Thiophene-2-carboxylic acid: Contains the thiophene ring.

    Pyrrole-2-carboxylic acid: Features the pyrrole ring.

Uniqueness

This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c22-18(15-9-5-11-26-15)16-17(13-6-2-1-3-7-13)21(20(24)19(16)23)12-14-8-4-10-25-14/h1-11,17,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJVXBXUNFUQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617694-14-1
Record name 1-(2-FURYLMETHYL)-3-HO-5-PH-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Reactant of Route 3
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Reactant of Route 4
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Reactant of Route 5
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Reactant of Route 6
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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